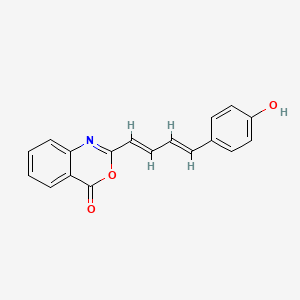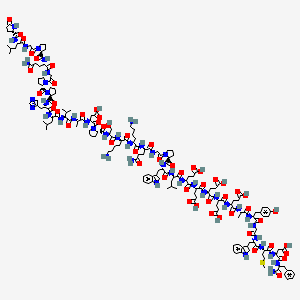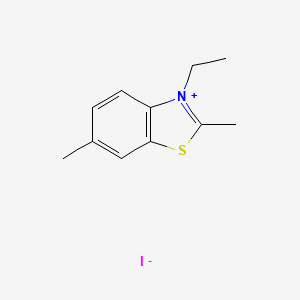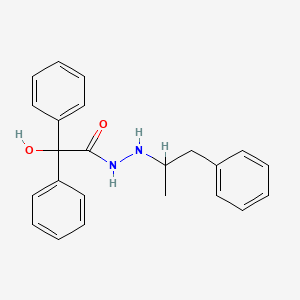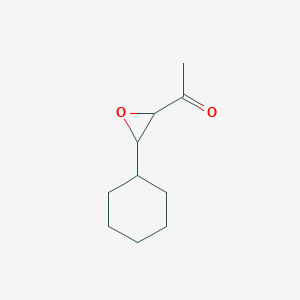
1-(3-Cyclohexyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexyloxiran-2-yl)ethanone is an organic compound with a unique structure that includes a cyclohexyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyloxiran-2-yl)ethanone typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclohexene is reacted with an oxidizing agent in the presence of a catalyst. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclohexyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used for the oxidation of the oxirane ring.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the ketone group.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Secondary Alcohols: Resulting from the reduction of the ketone group.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Cyclohexyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyloxiran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Similar structure but lacks the oxirane ring.
Cyclohexene oxide: Contains the oxirane ring but lacks the ketone group.
1-(3-Cyclohexyl)ethanone: Similar structure but lacks the oxirane ring.
Uniqueness
1-(3-Cyclohexyloxiran-2-yl)ethanone is unique due to the presence of both the cyclohexyl group and the oxirane ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(3-cyclohexyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h8-10H,2-6H2,1H3 |
InChI Key |
XKXHNCWRJIOPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(O1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)



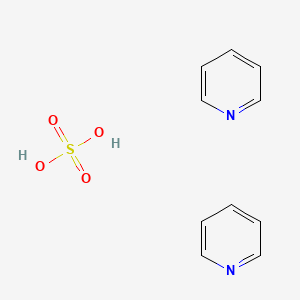
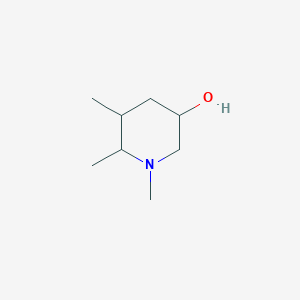
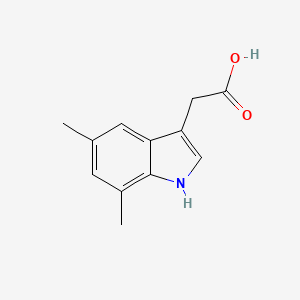
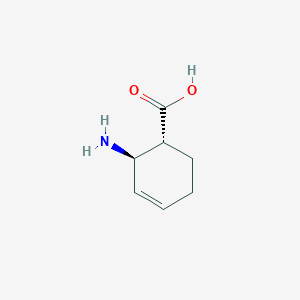
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)

